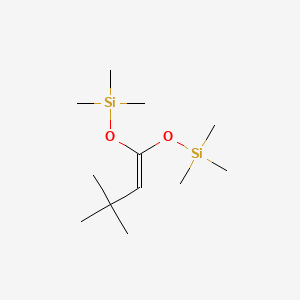
4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
描述
4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and a dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane typically involves the reaction of silicon-containing precursors with organic compounds under controlled conditions. One common method involves the reaction of tetramethylsilane with a suitable dioxane derivative in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
科学研究应用
4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane involves its interaction with molecular targets through its silicon atoms and dioxane ring. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the application.
相似化合物的比较
Similar Compounds
Tetramethylsilane: A simpler silicon-containing compound used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with applications in materials science and organic synthesis.
Octamethylcyclotetrasiloxane: A cyclic siloxane used in the production of silicone polymers.
Uniqueness
4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is unique due to its combination of a dioxane ring and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
(3,3-dimethyl-1-trimethylsilyloxybut-1-enoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O2Si2/c1-12(2,3)10-11(13-15(4,5)6)14-16(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHCIRPJLCLGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347172 | |
| Record name | 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31469-23-5 | |
| Record name | 4-(2,2-Dimethylpropylidene)-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















